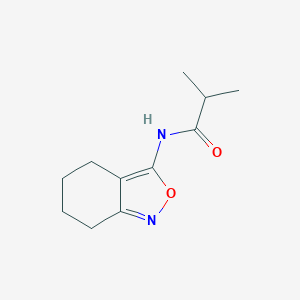![molecular formula C17H20N4O2S2 B256148 2-({2-[(6-Methyl-4-pyrimidinyl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256148.png)
2-({2-[(6-Methyl-4-pyrimidinyl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({2-[(6-Methyl-4-pyrimidinyl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, commonly known as MPTP, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPTP has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Wirkmechanismus
MPTP is metabolized in the brain to form MPP+, a neurotoxin that selectively targets dopaminergic neurons in the substantia nigra. MPP+ is taken up by the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. The resulting neuronal death in the substantia nigra leads to a decrease in dopamine levels in the striatum, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
MPTP has a range of biochemical and physiological effects, including the selective destruction of dopaminergic neurons in the substantia nigra, mitochondrial dysfunction, and oxidative stress. MPTP has been found to induce a range of behavioral and motor deficits in animal models, including tremors, rigidity, and bradykinesia. Additionally, MPTP has been found to cause changes in the expression of various genes and proteins involved in oxidative stress, inflammation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
MPTP is a valuable tool for investigating various biological processes, including the dopaminergic system, oxidative stress, and mitochondrial dysfunction. Its selective destruction of dopaminergic neurons in the substantia nigra makes it a useful tool for modeling Parkinson's disease in animal studies. Additionally, MPTP has been found to induce a range of behavioral and motor deficits in animal models, making it a valuable tool for studying the mechanisms underlying these deficits. However, MPTP also has limitations, including its potential toxicity and the fact that it only models a subset of the symptoms of Parkinson's disease.
Zukünftige Richtungen
There are several future directions for research involving MPTP. One area of research is the development of new therapies for Parkinson's disease that target the mechanisms underlying MPTP-induced neurotoxicity. Another area of research is the investigation of the role of oxidative stress and mitochondrial dysfunction in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, there is a need for further research to determine the long-term effects of MPTP exposure and to develop safer alternatives for modeling Parkinson's disease in animal studies.
Conclusion:
In conclusion, MPTP is a synthetic compound that has been extensively studied for its potential use in scientific research. Its selective destruction of dopaminergic neurons in the substantia nigra makes it a valuable tool for modeling Parkinson's disease in animal studies. Additionally, MPTP has a range of biochemical and physiological effects, including mitochondrial dysfunction and oxidative stress, making it a useful tool for investigating various biological processes. While MPTP has limitations, including its potential toxicity and the fact that it only models a subset of the symptoms of Parkinson's disease, it remains a valuable tool for investigating various biological processes and developing new therapies for neurodegenerative diseases.
Synthesemethoden
MPTP is synthesized through a multi-step process that involves the reaction of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with 2-chloro-N-(6-methylpyrimidin-4-yl)acetamide in the presence of a base. The resulting intermediate is then treated with sodium sulfide to yield MPTP. The synthesis of MPTP is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
MPTP has been extensively studied for its potential use in scientific research. It has been found to be a valuable tool for investigating various biological processes, including the dopaminergic system, oxidative stress, and mitochondrial dysfunction. MPTP has been used to model Parkinson's disease in animal studies, as it selectively destroys dopaminergic neurons in the substantia nigra. Additionally, MPTP has been used to study the role of oxidative stress in neurodegenerative diseases and the potential therapeutic benefits of antioxidants. MPTP has also been used to investigate the mechanisms of mitochondrial dysfunction, which has been implicated in a range of diseases, including Parkinson's disease, Alzheimer's disease, and Huntington's disease.
Eigenschaften
Produktname |
2-({2-[(6-Methyl-4-pyrimidinyl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
|---|---|
Molekularformel |
C17H20N4O2S2 |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
2-[2-(6-methylpyrimidin-4-yl)sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C17H20N4O2S2/c1-9-7-13(20-8-19-9)24-10(2)16(23)21-17-14(15(18)22)11-5-3-4-6-12(11)25-17/h7-8,10H,3-6H2,1-2H3,(H2,18,22)(H,21,23) |
InChI-Schlüssel |
JSNBWMRMUOVFOA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=N1)SC(C)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Kanonische SMILES |
CC1=CC(=NC=N1)SC(C)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-Ethoxy-4-(isopentyloxy)phenyl]-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B256067.png)
![N-[4-(dimethylamino)benzyl]-2-methoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B256068.png)



![(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone](/img/structure/B256077.png)
![5-(5-Bromo-2-furoyl)-9-ethyl-1-oxa-5,9-diazaspiro[5.5]undecane](/img/structure/B256078.png)
![4-(3-Chloro-4-methoxybenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256079.png)
![(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(3-methyl-1-benzofuran-2-yl)methanone](/img/structure/B256082.png)
![4-(2-Furoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256085.png)
![8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256086.png)
![(2E)-3-(4-methoxyphenyl)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)prop-2-en-1-one](/img/structure/B256087.png)
